N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

Description

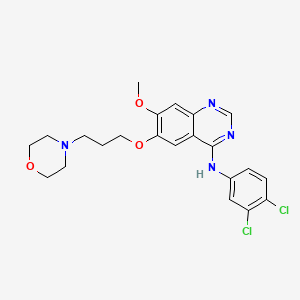

N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (hereafter referred to as Compound D) is a quinazoline derivative structurally related to the epidermal growth factor receptor (EGFR) inhibitor gefitinib. It features a 3,4-dichlorophenyl substituent at the 4-amino position of the quinazoline core, a methoxy group at position 7, and a 3-morpholinopropoxy chain at position 4.

Properties

Molecular Formula |

C22H24Cl2N4O3 |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |

InChI |

InChI=1S/C22H24Cl2N4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-17(23)18(24)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) |

InChI Key |

VSKQQUAAWOVMOQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)Cl)OCCCN4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-dichloronitrobenzene and a suitable nucleophile.

Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Attachment of the Morpholinopropoxy Side Chain: The morpholinopropoxy side chain can be attached through nucleophilic substitution reactions using 3-chloropropylmorpholine and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Research

Mechanism of Action

The compound primarily functions as a kinase inhibitor, specifically targeting the EGFR pathway. This inhibition can lead to decreased tumor cell proliferation and increased apoptosis in cancer cells that express EGFR. Studies have demonstrated that compounds similar to N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine can effectively reduce the viability of cancer cells in vitro and in vivo.

Case Studies

- Lung Cancer : Research has indicated that quinazoline derivatives exhibit significant antitumor activity against non-small cell lung cancer (NSCLC) cell lines. For instance, a study showed that modifications to the quinazoline structure could enhance its binding affinity to EGFR, thereby improving its anticancer efficacy .

- Combination Therapies : The compound has been explored in combination with other therapeutic agents to overcome resistance mechanisms observed in cancer treatments. For example, combining this quinazoline derivative with chemotherapy agents has shown promising results in enhancing cytotoxic effects against resistant cancer cell lines .

Drug Development

Impurity Characterization

As an impurity of Gefitinib, this compound is crucial for the quality control of pharmaceutical formulations. Understanding its properties helps ensure the safety and efficacy of the final drug product.

Analytical Methods

Various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to quantify and characterize this impurity in Gefitinib formulations. These methods are essential for regulatory compliance and ensuring drug quality .

Pharmacological Studies

Toxicological Evaluations

Pharmacological studies have assessed the toxicity profiles of compounds related to this compound. Understanding the toxicological impact is vital for determining safe dosage levels and potential side effects associated with long-term use.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) characteristics critical for drug development .

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This can lead to downstream effects on cellular pathways and processes, which may be beneficial in therapeutic contexts.

Comparison with Similar Compounds

Structural and Functional Analogues

Gefitinib (N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine)

- Key Differences : Gefitinib substitutes the 3,4-dichlorophenyl group in Compound D with a 3-chloro-4-fluorophenyl moiety.

- Biological Activity: Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) with an IC50 of 0.029–0.079 µM against EGFR auto-phosphorylation. It is clinically approved for non-small cell lung cancer (NSCLC) with activating EGFR mutations (e.g., exon 19 deletions, L858R) .

- Clinical Relevance: Gefitinib shows higher efficacy in Asian, female, and non-smoker populations due to the prevalence of EGFR mutations in these groups .

Gefitinib Impurity 13 (N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine)

- Key Differences: This impurity introduces an additional morpholinopropyl group at the 4-amino position, increasing molecular weight (574.09 g/mol vs. Compound D’s ~446 g/mol).

- Role : It is a synthetic byproduct during gefitinib production, highlighting the importance of structural precision in drug synthesis .

TAK-285 Derivatives (e.g., Compound 9a)

- Key Differences: These derivatives replace the dichlorophenyl group with substituted phenoxy or nitroimidazole moieties. For example, Compound 9a features a 3,4-dichlorophenoxy group and a nitroimidazole-propoxy chain.

- Biological Activity: TAK-285 derivatives exhibit dual EGFR/HER2 inhibition and enhanced antiproliferative effects in NSCLC cell lines (IC50 values in the nanomolar range) .

Structural Comparison Table

Research Findings and Pharmacological Differences

Substituent Effects on EGFR Binding: The 3,4-dichlorophenyl group in Compound D may alter hydrophobic interactions within the EGFR ATP-binding pocket compared to gefitinib’s chloro-fluorophenyl group. This could influence selectivity for specific EGFR mutations (e.g., T790M resistance mutation) .

Antiproliferative Activity :

- Triazole derivatives (e.g., c13) show superior activity against Hela cells (cell viability: ~30% at 10 µM) compared to gefitinib (75.87% viability) due to enhanced apoptosis induction via triazole-mediated interactions .

- TAK-285 derivatives with nitroimidazole chains exhibit broader kinase inhibition, including HER2, which is absent in Compound D and gefitinib .

Synthetic Challenges: Compound D is synthesized via nucleophilic substitution of 4-chloro-7-methoxyquinazoline-6-ol with 3-morpholinopropyl chloride, followed by coupling with 3,4-dichloroaniline . Gefitinib’s synthesis similarly uses 3-chloro-4-fluoroaniline .

Biological Activity

N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, also known as a gefitinib impurity, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H24Cl2N4O3

- Molecular Weight : 463.36 g/mol

- CAS Number : 2089650-13-3

Anticancer Activity

The quinazoline scaffold, to which this compound belongs, has been extensively studied for its anticancer properties. Quinazolines are known for their ability to inhibit various kinases involved in cancer progression.

- EGFR Inhibition : Quinazoline derivatives have demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This compound may exhibit similar inhibition characteristics.

- Cytotoxicity Studies : In vitro studies using human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) have shown that related quinazoline compounds possess cytotoxic effects, with IC50 values often in the low micromolar range .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of quinazoline derivatives:

| Compound | Cell Line | IC50 Value (μM) | Activity |

|---|---|---|---|

| Compound A | MCF7 | 0.096 | EGFR Inhibitor |

| Compound B | A549 | 2.09 | Cytotoxic |

| This compound | Various | TBD | Potential EGFR Inhibitor |

Additional Biological Activities

Beyond anticancer properties, quinazoline derivatives have been investigated for other biological activities:

- Antioxidant Activity : Some quinazoline compounds exhibit significant antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that certain derivatives can modulate inflammatory pathways, potentially providing benefits in conditions like arthritis or other inflammatory disorders .

- Antidiabetic Properties : Quinazolines have shown promise as inhibitors of enzymes like alpha-amylase and alpha-glucosidase, suggesting potential applications in managing diabetes .

Safety and Toxicology

The compound has been classified with specific hazard warnings:

- Skin Irritation : Causes skin irritation.

- Eye Irritation : Causes serious eye irritation.

- Respiratory Irritation : May cause respiratory issues upon inhalation.

These safety profiles necessitate careful handling and further investigation into the toxicological aspects of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.